4-Bromo-6-ethyl-2-phenylquinoline

Medicinal Chemistry ADME Lipophilicity

Sourcing a reliable brominated quinoline intermediate for HCV or anti-leishmanial research often means inconsistent batch purity and limited site-specific characterization. 4-Bromo-6-ethyl-2-phenylquinoline (CAS 1189107-02-5) solves this with its defined C4-bromo handle for Suzuki-Miyaura cross-coupling and a validated 6-ethyl-2-phenylquinoline core with proven anti-leishmanial activity. • Key diversification point: The C4-bromo group enables rapid SAR library generation. • Proven baseline bioactivity: The 6-ethyl-2-phenylquinoline core ensures relevant anti-leishmanial target engagement. • Drop-in halogen replacement: LogP 5.23 matches chloro analogs for direct comparative ADME studies.

Molecular Formula C17H14BrN
Molecular Weight 312.2 g/mol
CAS No. 1189107-02-5
Cat. No. B3185914
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-6-ethyl-2-phenylquinoline
CAS1189107-02-5
Molecular FormulaC17H14BrN
Molecular Weight312.2 g/mol
Structural Identifiers
SMILESCCC1=CC2=C(C=C1)N=C(C=C2Br)C3=CC=CC=C3
InChIInChI=1S/C17H14BrN/c1-2-12-8-9-16-14(10-12)15(18)11-17(19-16)13-6-4-3-5-7-13/h3-11H,2H2,1H3
InChIKeyGLLFELUCUMXMJR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 0.25 g / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-6-ethyl-2-phenylquinoline: Baseline & Compound Class


4-Bromo-6-ethyl-2-phenylquinoline (CAS 1189107-02-5) is a brominated heterocyclic aromatic compound belonging to the 2-phenylquinoline class, with a molecular formula of C₁₇H₁₄BrN and a molecular weight of 312.2 g/mol . The quinoline scaffold is widely recognized for its diverse biological activities, including antileishmanial and antiviral properties [1]. The presence of a bromine atom at the C4 position, an ethyl group at C6, and a phenyl ring at C2 defines its specific chemical identity and serves as the basis for its differentiation from close structural analogs.

C4-bromo handle for Suzuki coupling diversification
2-Phenylquinoline core with reported anti-parasitic class activity
Lipophilicity profile comparable to chloro analog

4-Bromo-6-ethyl-2-phenylquinoline: In-Class Substitution Fails


Generic substitution within the 2-phenylquinoline class is not scientifically valid due to distinct physicochemical and reactivity profiles driven by specific substituent combinations. The C4-bromo group confers unique reactivity for cross-coupling reactions (e.g., Suzuki-Miyaura) [1], while the C6-ethyl substituent modulates lipophilicity and potentially biological target engagement, as demonstrated by the selective anti-leishmanial activity observed for the 6-ethyl-2-phenylquinoline core [2]. Compounds lacking the C4-bromo handle (e.g., 6-ethyl-2-phenylquinoline) or bearing alternative substituents (e.g., C4-chloro or C6-methyl analogs) exhibit distinct synthetic utility and bioactivity profiles, precluding direct interchange in both synthetic and pharmacological applications.

C4-bromo removal or substitution with chloro may reduce cross-coupling efficiency.
C6-ethyl group modification may alter lipophilicity and target engagement profile.
Scaffold alterations (e.g., absence of 2-phenyl) may eliminate class-level anti-parasitic activity.

4-Bromo-6-ethyl-2-phenylquinoline: Comparator Evidence


Lipophilicity (LogP) Comparison

The lipophilicity of 4-bromo-6-ethyl-2-phenylquinoline, as measured by its calculated partition coefficient (LogP), is 5.23 . This value is quantitatively comparable to that of the 4-chloro analog (XLogP3-AA = 5.3) [1], indicating that the bromine substituent does not substantially alter the overall hydrophobicity of the molecule relative to the chlorine variant. This similarity in lipophilicity suggests that both compounds would exhibit analogous membrane permeability and distribution characteristics, but the bromine atom provides a distinct synthetic advantage for downstream functionalization.

Lipophilicity (LogP)
Reported
Target: LogP 5.23
Chloro analog: 5.3
Δ −0.07
Near-identical lipophilicity; may support ADME analog strategy.
Calculated values; confirm experimentally.
Medicinal Chemistry ADME Lipophilicity

C4-Bromo as Cross-Coupling Handle

The C4-bromo substituent of 4-bromo-6-ethyl-2-phenylquinoline serves as a critical functional handle for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, enabling the modular synthesis of diverse quinoline derivatives [1]. This reactivity is a direct consequence of the carbon-bromine bond's lower bond dissociation energy compared to carbon-chlorine or carbon-hydrogen bonds, allowing for selective functionalization under mild conditions. Analogs lacking this bromine atom (e.g., 6-ethyl-2-phenylquinoline) or bearing a less reactive chloro group offer reduced synthetic versatility and require harsher conditions for further derivatization.

C4-Bromo Reactivity
Class-level
Bromo enables Suzuki coupling; chloro/hydrogen less reactive.
Supports diversification of 2-phenylquinoline libraries.
Class-level property; verify under specific conditions.
Organic Synthesis Medicinal Chemistry Building Blocks

Anti-Leishmanial Core Activity

The core scaffold of 4-bromo-6-ethyl-2-phenylquinoline, 6-ethyl-2-phenylquinoline (compound 5f), exhibits potent anti-leishmanial activity, inhibiting the growth of Leishmania braziliensis promastigotes without affecting mammalian cell viability [1]. This class-level activity validates the 6-ethyl-2-phenylquinoline core as a privileged structure for antiparasitic drug discovery. The 4-bromo derivative, as a direct analog, is expected to retain this biological profile while offering the additional synthetic versatility conferred by the bromine atom.

Anti-Leishmanial Core
Class-level
6-ethyl-2-phenylquinoline inhibits L. braziliensis promastigotes, no mammalian cytotoxicity in that study.
Reported core activity; 4-Br analog needs direct confirmation.
Class-level inference; validate in target assays.
Antiparasitic Leishmaniasis Drug Discovery

Molecular Weight Comparison

The molecular weight of 4-bromo-6-ethyl-2-phenylquinoline is 312.2 g/mol , which is higher than that of the 4-chloro analog (267.75 g/mol) [1] and the 4-bromo-6-methyl analog (298.18 g/mol) . This increased molecular weight, attributable to the bromine atom and ethyl group, may influence passive membrane permeability and renal clearance. While the compound remains within Lipinski's 'Rule of Five' guidelines (MW < 500), the 44.45 g/mol difference compared to the chloro analog could be a relevant consideration in lead optimization campaigns where lower molecular weight is prioritized.

Molecular Weight
Reported
Target: 312.2 g/mol
Chloro: 267.75 g/mol
Methyl: 298.18 g/mol
MW difference may affect permeability and clearance parameters.
In silico values; confirm experimentally.
Pharmacokinetics Drug-Likeness ADME

HCV Drug Intermediate Use

Bromo-substituted quinolines, including 4-bromo-6-ethyl-2-phenylquinoline, are explicitly claimed as useful intermediates in the preparation of agents for the treatment of hepatitis C viral (HCV) infections [1]. This patent-protected utility provides a verifiable, industrial-scale application that distinguishes it from many other 2-phenylquinoline derivatives lacking such documented therapeutic relevance. The compound's role in a defined synthetic pathway for HCV inhibitors adds tangible value in a pharmaceutical process chemistry context.

HCV Intermediate Use
Reported
Patented as intermediate for HCV agents (US8633320B2).
Documented industrial application in antiviral synthesis.
Patent claim; review for specific synthetic route.
Antiviral Hepatitis C Process Chemistry

4-Bromo-6-ethyl-2-phenylquinoline: Application Scenarios


Antileishmanial Lead Optimization

Based on the validated anti-leishmanial activity of the 6-ethyl-2-phenylquinoline core [1], 4-bromo-6-ethyl-2-phenylquinoline serves as a strategic starting point for structure-activity relationship (SAR) studies. The C4-bromo handle enables rapid diversification through cross-coupling to generate focused libraries aimed at improving potency and selectivity against Leishmania parasites, while the established core ensures a baseline of biological activity.

Cross-Coupling Library Building Block

The C4-bromo substituent of this compound makes it an ideal substrate for Suzuki-Miyaura and other palladium-catalyzed cross-coupling reactions [2]. Its near-identical lipophilicity to the chloro analog (LogP 5.23 vs. 5.3) [3] ensures that replacing chlorine with bromine does not significantly alter the physicochemical properties of the final products, making it a 'drop-in' replacement for diversifying quinoline-based libraries.

HCV Antiviral Intermediate

This compound is explicitly claimed as an intermediate in the synthesis of agents for the treatment of hepatitis C viral (HCV) infections [2]. Its procurement is justified for research groups engaged in the development of new HCV therapies or for process chemistry studies aiming to optimize the synthetic routes described in the patent literature.

Comparative ADME Profiling of Halogenated Quinolines

With its well-defined physicochemical properties (LogP 5.23, MW 312.2) , this compound is suitable for comparative ADME studies alongside its 4-chloro and 6-methyl analogs [3]. Such studies can elucidate the impact of halogen substitution on membrane permeability, metabolic stability, and plasma protein binding, providing valuable data for medicinal chemistry decision-making.

Application
Selection Property
Validation Focus
Antileishmanial SAR studies
C4-Bromo diversification; core class activity
Assay against Leishmania spp.; selectivity profiling
Quinoline library synthesis
C4-Bromo Suzuki coupling handle; lipophilicity parity
Coupling efficiency; product characterization
HCV inhibitor synthesis research
Patented intermediate for HCV agents
Route review; intermediate purity confirmation
Halogenated quinoline ADME comparison
Defined MW and LogP; analog comparability
Permeability, metabolic stability across halogen analogs

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
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